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Compound of Interest

Compound Name: 2-Amino-3-methylbenzoic acid

Cat. No.: B149420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-

aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA)—are

fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and

other specialty chemicals. Despite sharing the identical molecular formula (C₇H₇NO₂), the

location of the amino group relative to the carboxylic acid function on the benzene ring

profoundly influences their physicochemical properties. This guide presents a detailed

comparative analysis of these three isomers based on their spectral data, providing objective

experimental evidence to facilitate their differentiation and characterization.

Comparative Spectral Data
The following table offers a comprehensive summary of key spectral data obtained from UV-

Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear

Magnetic Resonance (NMR) Spectroscopy. These values underscore the distinct electronic

and structural environments inherent to each isomer.
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Spectral

Technique
Parameter

2-Aminobenzoic

Acid

3-Aminobenzoic

Acid

4-Aminobenzoic

Acid

UV-Vis

Spectroscopy

λmax (nm) in

Methanol
~218, ~335[1]

~194, ~226,

~272[2]
~280

FT-IR

Spectroscopy

Characteristic

Peaks (cm⁻¹)

(KBr Pellet)

N-H stretch:

~3480, ~3370O-

H stretch

(COOH): ~3000-

2500

(broad)C=O

stretch (COOH):

~1670-1680N-H

bend: ~1615C=C

stretch

(aromatic):

~1580, ~1560[3]

N-H stretch:

~3400-3300O-H

stretch (COOH):

~3100-2500

(broad)C=O

stretch (COOH):

~1690N-H bend:

~1620C=C

stretch

(aromatic):

~1585, ~1560

N-H stretch:

~3465, ~3360O-

H stretch

(COOH): ~3100-

2500

(broad)C=O

stretch (COOH):

~1670N-H bend:

~1625C=C

stretch

(aromatic):

~1605, ~1520[4]

¹H NMR

Spectroscopy

Chemical Shift δ

(ppm) in DMSO-

d₆

~12.5 (s, 1H,

COOH)~7.79

(dd, J=7.9, 1.6

Hz, 1H)~7.35

(ddd, J=8.4, 7.2,

1.6 Hz, 1H)~6.77

(dd, J=8.4, 0.8

Hz, 1H)~6.56 (td,

J=7.5, 1.0 Hz,

1H)~5.5 (br s,

2H, NH₂)

~12.45 (s, 1H,

COOH)~7.15 (t,

J=1.8 Hz,

1H)~7.04-7.09

(m, 2H)~6.73-

6.75 (m,

1H)~5.29 (s, 2H,

NH₂)[5]

~12.0 (s, 1H,

COOH)~7.65 (d,

J=8.8 Hz,

2H)~6.57 (d,

J=8.8 Hz,

2H)~5.89 (s, 2H,

NH₂)[6]

¹³C NMR

Spectroscopy

Chemical Shift δ

(ppm) in DMSO-

d₆

~169.5

(C=O)~150.9 (C-

NH₂)~134.1

(CH)~131.5

(CH)~116.5

(CH)~115.8 (C-

COOH)~114.0

(CH)

~168.3

(C=O)~149.2 (C-

NH₂)~131.7 (C-

COOH)~129.3

(CH)~118.4

(CH)~117.1

(CH)~114.9 (CH)

[5]

~167.9

(C=O)~153.5 (C-

NH₂)~131.7

(CH)~117.3 (C-

COOH)~113.0

(CH)[5]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and adherence to standard practices.

UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the determination of the absorption maxima (λmax) of the aminobenzoic

acid isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of each aminobenzoic acid isomer by accurately weighing

approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade

methanol to create a 100 µg/mL solution.

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) by transferring an

appropriate volume into a volumetric flask and diluting with methanol.[3]

Measurement:

Use spectroscopic grade methanol as the reference (blank) solution.

Record the absorbance spectrum of the sample solution from 190 to 400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol details the analysis of the solid samples using the KBr pellet method.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly clean and dry an agate mortar and pestle.
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Weigh approximately 1-2 mg of the solid aminobenzoic acid sample and 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr).

Grind the sample first into a fine powder in the agate mortar. Then, add the KBr and grind

the mixture thoroughly until a homogenous, fine powder is obtained.

Transfer the mixture to a pellet-forming die.

Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a

transparent or translucent pellet.

Measurement:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in about 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).[3]

Transfer the solution to a clean, dry 5 mm NMR tube.

Measurement:

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-

to-noise ratio.

Acquire the ¹³C NMR spectrum.

Process the data (Fourier transform, phase correction, and baseline correction) and

reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
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TMS).

Visualizing the Analysis
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an

aminobenzoic acid isomer.
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Experimental workflow for spectral analysis.

Isomer Differentiation Logic
The positional differences of the amino and carboxyl groups on the benzene ring give rise to

unique spectral fingerprints, which can be used for their unambiguous identification. The

following diagram illustrates the logical process for distinguishing between the isomers based

on their spectral data.

UV-Vis Spectroscopy

¹H NMR Spectroscopy (Aromatic Region)

Identified Isomer

Aminobenzoic Acid Isomer

λmax ~335 nm
(Intramolecular H-bonding)Ortho

λmax ~272-280 nm

Meta/Para

2-Aminobenzoic Acid

Four distinct signals,
characteristic splitting

Meta

Two doublets (AA'BB' system)

Para

Four distinct signals,
complex splitting

3-Aminobenzoic Acid

4-Aminobenzoic Acid

Click to download full resolution via product page

Logical differentiation of isomers via spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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